N,N'-hexane-1,6-diylbis(4-nitrobenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-hexane-1,6-diylbis(4-nitrobenzamide) is an organic compound characterized by the presence of two nitrobenzamide groups connected by a hexane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-hexane-1,6-diylbis(4-nitrobenzamide) typically involves the reaction of hexane-1,6-diamine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Hexane-1,6-diamine+24-nitrobenzoyl chloride→N,N’-hexane-1,6-diylbis(4-nitrobenzamide)+2HCl
Industrial Production Methods
Industrial production of N,N’-hexane-1,6-diylbis(4-nitrobenzamide) may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-hexane-1,6-diylbis(4-nitrobenzamide) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents (e.g., dichloromethane), and sometimes a base to facilitate the reaction.
Major Products
Reduction: The major product would be N,N’-hexane-1,6-diylbis(4-aminobenzamide).
Substitution: The products would depend on the nucleophile used, resulting in various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N,N’-hexane-1,6-diylbis(4-nitrobenzamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its structural properties.
Wirkmechanismus
The mechanism of action of N,N’-hexane-1,6-diylbis(4-nitrobenzamide) depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro groups can participate in redox reactions, while the amide groups can form hydrogen bonds with biological molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-hexane-1,6-diylbis(4-aminobenzamide): Similar structure but with amino groups instead of nitro groups.
N,N’-hexane-1,6-diylbis(4-chlorobenzamide): Contains chloro groups instead of nitro groups.
N,N’-hexane-1,6-diylbis(4-methylbenzamide): Contains methyl groups instead of nitro groups.
Uniqueness
N,N’-hexane-1,6-diylbis(4-nitrobenzamide) is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The nitro groups can participate in redox reactions, making this compound useful in various applications, including as a precursor for further chemical modifications.
Eigenschaften
Molekularformel |
C20H22N4O6 |
---|---|
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
4-nitro-N-[6-[(4-nitrobenzoyl)amino]hexyl]benzamide |
InChI |
InChI=1S/C20H22N4O6/c25-19(15-5-9-17(10-6-15)23(27)28)21-13-3-1-2-4-14-22-20(26)16-7-11-18(12-8-16)24(29)30/h5-12H,1-4,13-14H2,(H,21,25)(H,22,26) |
InChI-Schlüssel |
AIOTYVOXPSISBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NCCCCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.